Gentamicin C2 is a prominent member of the aminoglycoside antibiotic family, produced by the bacterium Micromonospora purpurea [, ]. It represents a significant component within the broader gentamicin complex, a mixture of structurally related aminoglycosides [, , ].
Investigating aminoglycoside structure-activity relationships: Its specific structural features, particularly the substitution pattern at the 1-position, contribute to understanding how aminoglycosides interact with their biological targets [].
Studying bacterial resistance mechanisms: The varying activity of Gentamicin C2 against bacteria with specific resistance mechanisms provides insights into the molecular basis of antibiotic resistance [, , , ].
Developing analytical methods: Its unique properties make it a suitable standard in developing and validating analytical techniques for aminoglycoside detection and quantification [, , , ].
Synthesis Analysis
The synthesis of Gentamicin C2 often utilizes a multi-step approach, with a notable example described in []:
Molecular Structure Analysis
Comparative structural analysis with other gentamicin components (C1, C1a, C2a) reveals subtle but significant differences that influence their biological activities [, , ].
Chemical Reactions Analysis
While the provided papers primarily focus on Gentamicin C2's biological interactions, chemical reactions have been explored, as exemplified in [, ]:
Acetylation: Specific bacterial enzymes can acetylate the 6'-amino group of Gentamicin C2, leading to its inactivation and contributing to bacterial resistance [, ].
Mechanism of Action
Gentamicin C2, like other aminoglycosides, exerts its antibacterial effect primarily by targeting bacterial ribosomes [, , ]:
The specific binding characteristics and interactions of Gentamicin C2 with ribosomes have been investigated using techniques like equilibrium dialysis, revealing multi-class and cooperative binding sites [].
Applications
Investigating Aminoglycoside Resistance Mechanisms: Gentamicin C2 serves as a valuable tool for studying bacterial resistance, particularly the enzymatic modification of aminoglycosides [, , ].
Structure-Activity Relationship Studies: Comparative studies with other gentamicin components and derivatives help elucidate the structural features critical for antibacterial activity and ototoxicity [, , ].
Developing and Validating Analytical Methods: Its unique properties allow its use as a standard in developing and validating chromatographic methods for aminoglycoside analysis, particularly in complex matrices like biological samples and food products [, , , ].
Future Directions
Novel Aminoglycoside Design: Understanding the structure-activity relationship of Gentamicin C2 can guide the development of new aminoglycoside antibiotics with improved antibacterial activity and reduced toxicity [].
Related Compounds
Gentamicin C1a
Compound Description: Gentamicin C1a is a major component of the gentamicin antibiotic complex. It is structurally similar to Gentamicin C2, differing only in the stereochemistry at the 6' carbon of the purpurosamine ring. Gentamicin C1a exhibits broad-spectrum antibacterial activity. [, , , ]
Gentamicin C1
Compound Description: Gentamicin C1 is another major component of the gentamicin antibiotic complex, sharing a close structural similarity with both Gentamicin C2 and C1a. Gentamicin C1 also exhibits broad-spectrum antibacterial activity. [, , , , ]
Relevance: Similar to Gentamicin C1a, Gentamicin C1 is a close structural analog of Gentamicin C2, differing only in the substituent at the 6' position of the purpurosamine ring. [, , ] Both compounds are found together in the gentamicin antibiotic complex and exhibit comparable antibacterial activity. [, , ] While both are ototoxic, Gentamicin C2 demonstrates a higher ototoxicity compared to Gentamicin C1. []
Gentamicin C2a
Compound Description: Gentamicin C2a is an epimer of Gentamicin C2, differing only in the configuration at the 6' chiral center. This minor structural difference leads to differences in their biosynthesis. [] Gentamicin C2a exhibits antibacterial activity and is less ototoxic than Gentamicin C2. []
Relevance: Gentamicin C2a is the C-6' epimer of Gentamicin C2. [, , ] Both compounds are produced during the biosynthesis of the gentamicin C complex. [] While both Gentamicin C2 and C2a show antibacterial activity, Gentamicin C2a is less ototoxic. []
1-Deaminogentamicin C2
Compound Description: This synthetic derivative of Gentamicin C2 lacks the 1-amino group. Unlike Gentamicin C2, 1-Deaminogentamicin C2 shows significantly reduced antibacterial activity and does not interact with aminoglycoside-inactivating enzymes. []
Relevance: 1-Deaminogentamicin C2 is a synthetic analog of Gentamicin C2, specifically designed to investigate the role of the 1-amino group in the biological activity of aminoglycosides. [] The lack of the 1-amino group significantly reduces the antibacterial activity of 1-Deaminogentamicin C2 compared to Gentamicin C2. [] This highlights the importance of the 1-amino group for the antibacterial activity of Gentamicin C2.
6'-N-Methylgentamicin C1a
Compound Description: This compound is a derivative of Gentamicin C1a, methylated at the 6'-amino group. It is used as an internal standard in high-pressure liquid chromatography analysis to quantify aminoglycoside concentrations. []
Relevance: 6'-N-Methylgentamicin C1a is structurally similar to Gentamicin C2, differing in the methylation of the 6'-amino group and the stereochemistry at the 6' carbon of the purpurosamine ring. [] Although not naturally occurring, its structural similarity to Gentamicin C2 makes it a suitable internal standard for analytical techniques like high-pressure liquid chromatography. []
Gentamicin C2b
Compound Description: Gentamicin C2b is a minor component of the gentamicin complex, exhibiting potent in vitro antimicrobial activity comparable to the other components of the gentamicin mixture. Interestingly, it demonstrates the least ototoxicity among all the gentamicin C-subtypes. []
Sisomicin
Compound Description: Sisomicin is an aminoglycoside antibiotic that can be biotransformed by certain microorganisms, including Micromonospora sagamiensis, into Gentamicin C1a and Sagamicin. []
Relevance: Sisomicin serves as a precursor for the biosynthesis of Gentamicin C1a, a close structural analog of Gentamicin C2. [] This biotransformation pathway highlights the interconnected nature of aminoglycoside biosynthesis and the potential for utilizing microbial systems for generating novel aminoglycoside derivatives.
Sagamicin
Compound Description: Sagamicin is an aminoglycoside antibiotic produced by Micromonospora sagamiensis. It can be generated through the biotransformation of sisomicin. []
Relevance: Sagamicin is biosynthetically related to Gentamicin C2, as both are derived from a common precursor. [] Understanding the biosynthetic pathways of related compounds like Sagamicin can provide insights into novel strategies for engineering microbial systems to produce desired aminoglycosides, including potentially less toxic analogs of Gentamicin C2.
Verdamicin
Compound Description: Verdamicin is an aminoglycoside antibiotic that can be biotransformed by specific microorganisms into Gentamicin C2a, Gentamicin C2, and Gentamicin C1. []
Relevance: Verdamicin serves as a precursor for the biosynthesis of Gentamicin C2 and Gentamicin C2a, demonstrating the interconnected nature of aminoglycoside biosynthetic pathways. [] This finding underscores the potential for manipulating microbial systems to generate specific aminoglycosides, including potentially less ototoxic variants of Gentamicin C2.
Antibiotic G-52 (6'-N-methylsisomicin)
Compound Description: Antibiotic G-52 is an aminoglycoside produced by the biotransformation of sisomicin by microorganisms like Micromonospora zionensis NRRL5466. []
Relevance: The biotransformation of sisomicin into Antibiotic G-52 instead of Gentamicin C1a by certain microorganisms illustrates the specificity of microbial enzymes and the potential for discovering novel aminoglycoside-modifying enzymes for the development of new Gentamicin C2 derivatives. []
VF3-1 (6'-N-methylverdamicin)
Compound Description: VF3-1 is a novel aminoglycoside antibiotic produced by the biotransformation of verdamicin by Micromonospora zionensis NRRL5466. []
Relevance: The biotransformation of verdamicin to VF3-1 demonstrates the potential for discovering new aminoglycoside-modifying enzymes and generating novel Gentamicin C2 analogs with potentially improved therapeutic properties. []
Kanamycin B
Compound Description: Kanamycin B is an aminoglycoside antibiotic with a structure that shares similarities with Gentamicin C2, specifically in the 2-deoxystreptamine moiety. []
Relevance: Kanamycin B serves as a structural basis for comparison with Gentamicin C2 in the context of aminoglycoside modifications. Research indicates that while introducing a 1-C-hydroxymethyl group to Gentamicin C2 reduces nephrotoxicity, the same modification in Kanamycin B does not yield the same beneficial effect. [] This highlights the importance of structural context in determining the success of aminoglycoside modifications for improved therapeutic properties.
Relevance: Comparing 1-C-(Hydroxymethyl)kanamycin B to Gentamicin C2 highlights that seemingly minor structural differences between aminoglycosides can significantly influence their interaction with biological targets and their resulting pharmacological properties. [] This finding underscores the complexities of structure-activity relationships in aminoglycoside antibiotics.
Amikacin (1-N-[(S)-2-hydroxy-4-aminobutyryl]kanamycin A)
Compound Description: Amikacin is a semisynthetic aminoglycoside antibiotic structurally related to Kanamycin A. It exhibits broad-spectrum antibacterial activity and is less susceptible to inactivation by some aminoglycoside-modifying enzymes. [, ]
Relevance: Although not directly derived from Gentamicin C2, Amikacin represents a successful example of aminoglycoside modification to overcome bacterial resistance. [, ] This success can inspire further research on modifying Gentamicin C2 to develop derivatives with improved resistance profiles and reduced susceptibility to inactivation by bacterial enzymes.
JI-20B
Compound Description: JI-20B is a key intermediate in the biosynthetic pathway of Gentamicin C2. It possesses a 6'R chiral amine group, which is crucial for its conversion to Gentamicin C2. []
Relevance: JI-20B is a direct precursor to Gentamicin C2 in the biosynthetic pathway. [] Understanding its role and the enzymes involved in its formation and subsequent conversion to Gentamicin C2 is crucial for manipulating the biosynthetic pathway to generate novel analogs.
JI-20Ba
Compound Description: JI-20Ba is the 6' epimer of JI-20B, possessing a 6'S chiral amine group. This epimer is a key intermediate in the biosynthesis of Gentamicin C2a. []
Relevance: JI-20Ba is the direct precursor to Gentamicin C2a, the 6' epimer of Gentamicin C2. [] The discovery of this epimer and its role in the biosynthetic pathway contributes significantly to the understanding of Gentamicin C2 biosynthesis and the possibility of manipulating the pathway to produce desired analogs.
G418
Compound Description: G418 is an aminoglycoside antibiotic that serves as a precursor in the biosynthesis of both JI-20B and JI-20Ba, ultimately leading to the production of Gentamicin C2 and Gentamicin C2a. []
Relevance: G418 is a crucial branch point in the biosynthetic pathway of Gentamicin C2. [] Its conversion to either JI-20B or JI-20Ba, which are the direct precursors of Gentamicin C2 and Gentamicin C2a respectively, highlights the enzymatic control and specificity in aminoglycoside biosynthesis and opens avenues for manipulating the pathway for generating specific Gentamicin C2 derivatives.
Tobramycin
Compound Description: Tobramycin is an aminoglycoside antibiotic with structural similarities to Gentamicin C2. It is commonly used in clinical settings for treating various bacterial infections. [, ]
Relevance: Tobramycin is often studied alongside Gentamicin C2 due to their structural similarities and shared mechanism of action. [, ] Comparative studies help elucidate the structure-activity relationships within the aminoglycoside class, potentially guiding the development of new analogs with improved efficacy and safety profiles.
Neomycin B
Compound Description: Neomycin B is a major component of the neomycin antibiotic complex. While structurally distinct from Gentamicin C2, it shares a similar mechanism of action, targeting bacterial ribosomes to inhibit protein synthesis. []
Relevance: Neomycin B, despite its structural differences from Gentamicin C2, shares a similar mechanism of action, highlighting the commonalities within the aminoglycoside class of antibiotics. [] Understanding the structure-activity relationships of both compounds can contribute to broader knowledge of aminoglycoside action and potentially guide the development of novel analogs with improved therapeutic properties.
Neomycin C
Compound Description: Neomycin C is another component of the neomycin antibiotic complex, structurally similar to Neomycin B. While both compounds exhibit antibacterial activity, Neomycin C demonstrates lower potency compared to Neomycin B. []
Relevance: Comparing the potencies of Neomycin B and Neomycin C, both structurally related to Gentamicin C2, emphasizes the significant impact of even minor structural modifications on the biological activity of aminoglycosides. [] This knowledge underlines the importance of structure-activity relationship studies for developing more potent and effective aminoglycoside antibiotics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Perfluoroheptanoic acid is a fluoroalkanoic acid that is perfluorinated heptanoic acid. It has a role as a xenobiotic and an environmental contaminant. It is functionally related to a perfluoroheptane and a heptanoic acid.
Lithiation of 2-bromo-1,4-difluorobenzene in the presence of lithium diisopropylamide (LDA) in THF-hexane, butyllithium in diethyl ether-hexane and butyllithium in THF-hexane has been reported.
The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations. Hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex has been reported.